4-(2,5-difluorobenzyl)morpholine
Description
4-(2,5-Difluorobenzyl)morpholine is a morpholine derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 5-positions of the aromatic ring. The morpholine moiety, a six-membered heterocycle containing one nitrogen and one oxygen atom, contributes to its polarity and ability to participate in hydrogen bonding.
Properties
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGOQDUPOHWPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₃F₂NO
- Molecular Weight : 213.23 g/mol
- IUPAC Name : 4-[(2,5-difluorophenyl)methyl]morpholine
Synthesis typically involves nucleophilic substitution between morpholine and 2,5-difluorobenzyl chloride under basic conditions, followed by purification via column chromatography or recrystallization .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The biological and chemical properties of 4-(2,5-difluorobenzyl)morpholine are influenced by the position and number of halogen atoms on the benzyl group. Below is a comparative analysis with key analogs:
| Compound Name | Molecular Formula | Substituents | Key Differences |
|---|---|---|---|
| 4-(2-Fluorobenzyl)morpholine | C₁₁H₁₄FNO | 2-Fluoro | Single fluorine substitution reduces electron-withdrawing effects, potentially lowering reactivity and antimicrobial activity . |
| 4-(2-Chloro-4-fluorobenzyl)morpholine | C₁₁H₁₃ClFNO | 2-Chloro, 4-Fluoro | Chlorine’s larger atomic size increases steric hindrance, possibly reducing binding affinity compared to difluoro analogs . |
| 4-(2,5-Dimethoxybenzyl)morpholine | C₁₃H₁₉NO₃ | 2,5-Dimethoxy | Methoxy groups are electron-donating, altering electronic properties and potentially decreasing interaction with electrophilic biological targets . |
| 4-(4-Bromophenethyl)morpholine | C₁₂H₁₆BrNO | 4-Bromo (phenethyl) | Bromine’s polarizability enhances hydrophobic interactions, but the phenethyl chain increases molecular flexibility . |
Key Observations :
- Electronic Effects : The 2,5-difluoro substitution provides a balance of electron-withdrawing character without excessive steric bulk, optimizing interactions with target proteins .
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